molecular formula C5H6N6 B8713353 1-(Tetrazolo[1,5-b]pyridazin-6-yl)methanamine CAS No. 780770-13-0

1-(Tetrazolo[1,5-b]pyridazin-6-yl)methanamine

Cat. No. B8713353
Key on ui cas rn: 780770-13-0
M. Wt: 150.14 g/mol
InChI Key: RULWEZHAZHPQIP-UHFFFAOYSA-N
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Patent
US07550474B2

Procedure details

Tetrazolo[1,5-b]pyridazine-6-carbonitrile (228 mg, 1.58 mmol), as prepared in the previous step, was added to a mixture of 10% Pd/C (118 mg), MeOH (8.5 mL), and 12 N HCl (0.54 mL), and was then shaken in a Parr hydrogenation apparatus at 40 psig for 5 h. The mixture was then filtered through Celite, the filter cake was washed with MeOH (2×5 mL), and concentrated to afford 255 mg of the hydrochloride salt of the title compound as an off-white solid (1.29 mmol, 82% yield, assuming dihydrochloride salt). A portion of the salt was neutralized with saturated Na2CO3 and extracted with EtOAc. The organic layer was dried (Na2SO4) and concentrated to afford the title compound (free base). 1H-NMR (300 MHz, CDCl3) δ 8.36 (d, 9.3 Hz, 1H), 7.65 (d, 9.3 Hz, 1H), 4.27 (s, 2H), 1.62 (br s, overlapped with water peak). LC/MS (m/z) [M+1]+ 151.0 (calculated for C5H6N6, 150.1).
Name
Tetrazolo[1,5-b]pyridazine-6-carbonitrile
Quantity
228 mg
Type
reactant
Reaction Step One
Name
Quantity
0.54 mL
Type
reactant
Reaction Step Two
Name
Quantity
118 mg
Type
catalyst
Reaction Step Two
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]=[N:3][N:4]2[C:9]=1[CH:8]=[CH:7][C:6]([C:10]#[N:11])=[N:5]2.Cl>[Pd].CO>[N:1]1[N:2]=[N:3][N:4]2[C:9]=1[CH:8]=[CH:7][C:6]([CH2:10][NH2:11])=[N:5]2

Inputs

Step One
Name
Tetrazolo[1,5-b]pyridazine-6-carbonitrile
Quantity
228 mg
Type
reactant
Smiles
N=1N=NN2N=C(C=CC21)C#N
Step Two
Name
Quantity
0.54 mL
Type
reactant
Smiles
Cl
Name
Quantity
118 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
8.5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was then shaken in a Parr hydrogenation apparatus at 40 psig for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with MeOH (2×5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 255 mg
Name
Type
product
Smiles
N=1N=NN2N=C(C=CC21)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.29 mmol
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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